3-Phenyl-1,3-dihydro-2-benzofuran-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

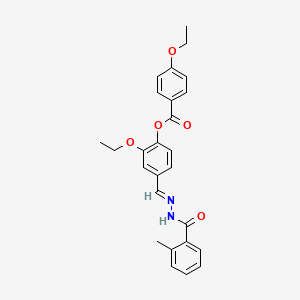

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol ist eine organische Verbindung mit der Summenformel C14H12O2. Es gehört zur Klasse der Benzofurane, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt sind. Diese Verbindung weist einen Benzofuranring auf, der mit einer Phenylgruppe und einer Hydroxylgruppe verschmolzen ist, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Cyclisierung von phenylsubstituierten Vorläufern. Eine gängige Methode ist die säurekatalysierte Cyclisierung von 2-Phenylphenol mit Formaldehyd. Die Reaktion wird unter sauren Bedingungen durchgeführt, wobei häufig Schwefelsäure oder Salzsäure als Katalysator verwendet werden. Das Reaktionsgemisch wird erhitzt, um die Cyclisierung zu fördern, wodurch der Benzofuranring gebildet wird.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound mit Hilfe von Durchflussreaktoren im kontinuierlichen Verfahren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Konzentration der Reaktanten, wodurch eine hohe Ausbeute und Reinheit des Endprodukts sichergestellt wird. Die Verwendung von Katalysatoren und optimierte Reaktionsbedingungen können die Effizienz des industriellen Syntheseprozesses weiter verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol typically involves the cyclization of phenyl-substituted precursors. One common method is the acid-catalyzed cyclization of 2-phenylphenol with formaldehyde. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, wodurch die Verbindung in ihre reduzierte Form umgewandelt wird.

Substitution: Elektrophile Substitutionsreaktionen können am Phenylring mit Reagenzien wie Halogenen oder Nitrogruppen unter geeigneten Bedingungen auftreten.

Hauptprodukte:

Oxidationsprodukte: Ketone, Carbonsäuren.

Reduktionsprodukte: Reduzierte Benzofuran-Derivate.

Substitutionsprodukte: Halogenierte oder nitrosubstituierte Benzofurane.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle und Pharmazeutika.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antimykotische und Antikrebsaktivitäten.

Medizin: Forschung wird betrieben, um ihren Einsatz in der Medikamentenentwicklung zu untersuchen, insbesondere hinsichtlich ihrer potenziellen therapeutischen Wirkungen.

Industrie: Es wird bei der Synthese von Farbstoffen, Polymeren und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe in der Verbindung kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Aktivität beeinflussen. Darüber hinaus kann der Benzofuranring mit Enzymen und Rezeptoren interagieren und deren Funktion modulieren. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen.

Ähnliche Verbindungen:

2-Phenylbenzofuran: Ähnliche Struktur, jedoch ohne die Hydroxylgruppe.

3-Methyl-1,3-dihydro-2-benzofuran-1-ol: Ähnliche Struktur mit einer Methylgruppe anstelle einer Phenylgruppe.

1,3-Dihydro-2-benzofuran-1-ol: Fehlt die Phenylsubstitution.

Einzigartigkeit: this compound ist einzigartig durch das Vorhandensein sowohl der Phenyl- als auch der Hydroxylgruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.

Wirkmechanismus

The mechanism of action of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzofuran: Similar structure but lacks the hydroxyl group.

3-Methyl-1,3-dihydro-2-benzofuran-1-ol: Similar structure with a methyl group instead of a phenyl group.

1,3-Dihydro-2-benzofuran-1-ol: Lacks the phenyl substitution.

Uniqueness: 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer |

65184-67-0 |

|---|---|

Molekularformel |

C14H12O2 |

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

3-phenyl-1,3-dihydro-2-benzofuran-1-ol |

InChI |

InChI=1S/C14H12O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13-15H |

InChI-Schlüssel |

XAXUZULEMMAVME-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)

![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)

![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)